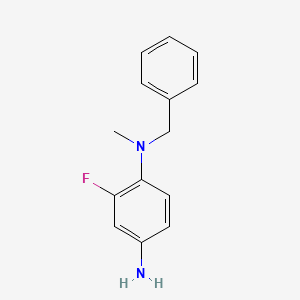![molecular formula C13H20ClNO3 B1452919 3-[(3-フェノキシプロピル)メチルアミノ]プロパン酸塩酸塩 CAS No. 132424-09-0](/img/structure/B1452919.png)
3-[(3-フェノキシプロピル)メチルアミノ]プロパン酸塩酸塩
説明
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO3 and its molecular weight is 273.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ロイコトリエンA4ヒドロラーゼ阻害
この化合物は、ヒト組換えロイコトリエンA4ヒドロラーゼの強力な阻害剤であり、ロイコトリエンA4を炎症反応のメディエーターであるロイコトリエンB4に変換するために不可欠です . この化合物は、エポキシドヒドロラーゼとアミノペプチダーゼ活性の両方を阻害する効果を示し、Ki値はそれぞれ23 nMと27 nMです .
抗炎症作用
ロイコトリエンB4産生に対する阻害作用により、この化合物は炎症性疾患の治療に潜在的な用途があります。 イオンフォア誘発性腹腔内エイコサノイド産生のラットモデルなど、動物モデルで試験され、他のエイコサノイドに影響を与えることなく、ロイコトリエンB4を効果的に減少させました .
薬力学
この化合物は、単回経口投与後、最大24時間、マウスにおけるロイコトリエンB4産生を阻害できることから、長い薬力学的半減期を示します。 これは、臨床設定における1日1回の投与の可能性を示唆しています .
皮膚透過性
ラット逆受動皮膚アルサスモデルにおいて、この化合物を経口前処置すると、ロイコトリエンB4産生が阻止され、薬物が皮膚に良好に浸透することが示されました。これは、局所治療用途にとって重要です .
浮腫予防
この化合物は、マウスに経口または局所投与した場合、アラキドン酸誘発性耳浮腫を予防する効果を示しました。 これは、浮腫や腫脹に関連する状態での潜在的な使用を示しています .
モノ異性体フタロシアニンの合成
この化合物は、モノ異性体フタロシアニンの合成と特性評価に使用されています。これは、材料科学、特に新規光線力学療法剤の創出における用途を持つ化合物です .
熱物理特性研究
この化合物の熱物理特性は、特に有機化合物である純粋な化合物に焦点を当てた研究で注目されています。 このデータは、さまざまな条件下での化合物の挙動を理解するために不可欠です .
作用機序
Target of Action
The primary target of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is Leukotriene A4 hydrolase . This enzyme plays a dual role, being essential for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) and also possessing an aminopeptidase activity .
Mode of Action
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride acts as a potent inhibitor of human recombinant Leukotriene A4 hydrolase . It inhibits both the epoxide hydrolase and aminopeptidase activities of the enzyme, with Ki values of 23 and 27 nM, respectively . It also inhibits calcium ionophore-induced Leukotriene B4 production in human whole blood .
Biochemical Pathways
The compound affects the Leukotriene pathway by inhibiting the conversion of Leukotriene A4 to Leukotriene B4 . This results in a decrease in the production of Leukotriene B4, a potent inflammatory mediator .
Pharmacokinetics
The compound exhibits good oral activity and cell penetration . It inhibits mouse ex vivo calcium ionophore-stimulated blood Leukotriene B4 production with ED50 values at 1.0 and 3.0 h of 0.2 and 0.8 mg/kg, respectively . A single oral dose of 10 mg/kg of the compound blocked mouse ex vivo Leukotriene B4 production 67% at 18 h and 44% at 24 h, suggesting a long pharmacodynamic half-life .
Result of Action
The inhibition of Leukotriene B4 production by 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride leads to a reduction in inflammation . In animal models, the compound has been shown to block ear edema in mice when administered orally or topically 1 h before challenge with arachidonic acid .
生化学分析
Biochemical Properties
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of leukotriene A4 hydrolase, an enzyme involved in the conversion of leukotriene A4 to leukotriene B4 . This interaction is significant as leukotriene B4 is a potent inflammatory mediator. The compound’s inhibition of leukotriene A4 hydrolase suggests its potential use in managing inflammatory conditions. Additionally, 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride interacts with other biomolecules, including proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of leukotriene A4 hydrolase affects the production of leukotriene B4, thereby modulating inflammatory responses at the cellular level . This compound also impacts cell function by altering the expression of genes involved in inflammation and immune responses. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes and pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of leukotriene A4 hydrolase, inhibiting its enzymatic activity . This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, thereby reducing the production of this inflammatory mediator. Additionally, the compound may interact with other enzymes and receptors, leading to changes in gene expression and cellular signaling pathways. These molecular interactions highlight the compound’s potential as a therapeutic agent in managing inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for long-term therapeutic use
Dosage Effects in Animal Models
The effects of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of leukotriene A4 hydrolase, with higher doses leading to more significant inhibition . At high doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and stability . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with significant accumulation in the liver and kidneys . Its transport across cell membranes is facilitated by transport proteins, which influence its localization and accumulation in specific tissues. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic use.
Subcellular Localization
The subcellular localization of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its activity and therapeutic potential
特性
IUPAC Name |
3-[methyl(3-phenoxypropyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(10-8-13(15)16)9-5-11-17-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUOGFFXUDEPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


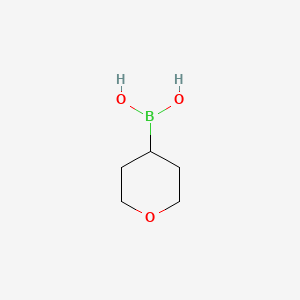
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)


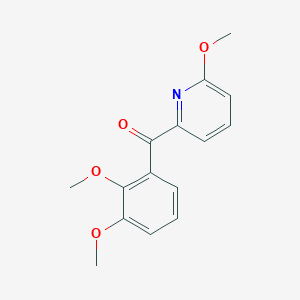


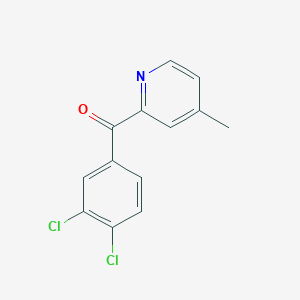


![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)
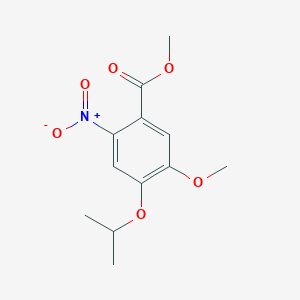
![1-(2-fluoro-4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1452858.png)
